N-Methyl-N-nitroso-1H-purin-6-amine
Overview
Description
N-Methyl-N-nitroso-1H-purin-6-amine is a synthetic compound belonging to the class of nitrosamines. It is known for its potent mutagenic and carcinogenic properties. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-nitroso-1H-purin-6-amine can be synthesized through the nitrosation of N-methyl-1H-purin-6-amine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions often require low temperatures to control the rate of nitrosation and prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-nitroso-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-1H-purin-6-amine.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
N-Methyl-N-nitroso-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Biology: The compound is studied for its mutagenic effects on DNA and its role in inducing genetic mutations.
Medicine: Research focuses on its carcinogenic properties and its potential use in cancer research to understand the mechanisms of carcinogenesis.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
N-Methyl-N-nitroso-1H-purin-6-amine exerts its effects primarily through the formation of DNA adducts. The nitroso group reacts with nucleophilic sites on DNA, leading to the formation of mutagenic lesions. These lesions can cause base-pair substitutions, deletions, and other genetic mutations. The compound’s interaction with cellular enzymes and proteins further amplifies its mutagenic and carcinogenic effects .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomethylphenylamine (NMPA)
Comparison: N-Methyl-N-nitroso-1H-purin-6-amine is unique due to its specific structure and the presence of a purine ring. This structural feature distinguishes it from other nitrosamines, which typically have simpler aliphatic or aromatic structures. The purine ring in this compound allows for specific interactions with DNA and proteins, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .
Properties
IUPAC Name |
N-methyl-N-(7H-purin-6-yl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c1-12(11-13)6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGDSKVENTDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=NC2=C1NC=N2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020882 | |
Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-82-5 | |
Record name | N(6)-(methylnitroso)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021928825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-nitroso-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-N-nitroso-1H-purin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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